2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-step protocol Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent, and reaction time .
Chemical Reactions Analysis
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide can be compared with other piperazine derivatives, such as:
Trazodone: A compound with a similar piperazine structure used as an antidepressant.
Cetirizine: An antihistamine with a piperazine ring used to treat allergies.
1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE: A compound used in pharmaceutical research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other piperazine derivatives .
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-26-18-7-6-16(13-19(18)27-2)22-20(25)14-23-8-10-24(11-9-23)17-5-3-4-15(21)12-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHXYKCWICLMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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